BNC-1 Significantly Reduces Amyloid Burden In Vivo Compared to Vehicle Control
BNC-1 treatment significantly reduces amyloid plaque burden in the APP/PS1 transgenic mouse model of Alzheimer's disease compared to vehicle control, as quantified by immunohistochemical staining of amyloid-beta deposits [1].
| Evidence Dimension | Amyloid plaque burden (quantitative immunohistochemistry) |
|---|---|
| Target Compound Data | BNC-1 significantly decreased amyloid burden |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Significant reduction (exact fold change not specified in abstract, but described as 'significant' in peer-reviewed study) |
| Conditions | APP/PS1 transgenic mouse model; 6-week treatment period; assessed by immunohistochemistry |
Why This Matters
Demonstrates in vivo efficacy of BNC-1 in reducing the primary pathological hallmark of Alzheimer's disease, a critical benchmark for amyloid-targeting therapeutics.
- [1] Lovell MA, Lynn BC, Fister S, Bradley-Whitman M, Murphy MP, Beckett TL, Norris CM. A Novel Small Molecule Modulator of Amyloid Pathology. Journal of Alzheimer's Disease. 2016;53(1):273-287. View Source
